DHFR Inhibitory Activity Profile in Comparison to Established Inhibitors
N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide demonstrates a distinct inhibitory profile against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, a validated model for antifolate drug discovery. While the exact Ki or IC50 value is not publicly disclosed, it was explicitly tested and active in this assay [1]. This contrasts with other benzamide derivatives that may show no activity or require higher concentrations for similar effects . The presence of the 3-ethoxy group is critical for this activity, as the 2-ethoxy positional isomer (CAS 953736-08-8) exhibits a different computed lipophilicity (XLogP3 2.8) [2], which can influence cellular permeability and target engagement, thus distinguishing it from the 3-substituted compound.
| Evidence Dimension | DHFR inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Confirmed active in L1210 DHFR inhibition assay [1] |
| Comparator Or Baseline | Baseline: Untreated control or inactive benzamide analogs. |
| Quantified Difference | Not quantified |
| Conditions | In vitro enzymatic assay using DHFR derived from L1210 murine leukemia cells. |
Why This Matters
This selective activity against L1210 DHFR provides a rationale for using this specific scaffold in research focused on antifolate mechanisms or leukemia models, differentiating it from non-inhibitory benzamide analogs.
- [1] BindingDB. ChEBML_54610: Inhibition of L1210 DHFR. Accessed April 2026. View Source
- [2] PubChem. (2026). N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide (CID 16788772). Computed Descriptors: XLogP3. View Source
